4-(4-Bromo-2-chlorophenoxy)aniline
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Overview
Description
4-(4-Bromo-2-chlorophenoxy)aniline is an organic compound that features both bromine and chlorine substituents on a phenoxy aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-chlorophenoxy)aniline typically involves the reaction of 4-bromo-2-chlorophenol with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-2-chlorophenoxy)aniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the amino group makes the compound highly reactive towards electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield mono- or poly-substituted derivatives, while nucleophilic substitution can result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
4-(4-Bromo-2-chlorophenoxy)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Bromo-2-chlorophenoxy)aniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen substituents can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Similar structure but lacks the chlorine substituent.
2-Chloroaniline: Similar structure but lacks the bromine substituent.
4-Chloro-2-fluoroaniline: Contains a fluorine substituent instead of bromine.
Uniqueness
4-(4-Bromo-2-chlorophenoxy)aniline is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H9BrClNO |
---|---|
Molecular Weight |
298.56 g/mol |
IUPAC Name |
4-(4-bromo-2-chlorophenoxy)aniline |
InChI |
InChI=1S/C12H9BrClNO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 |
InChI Key |
JZYUKSVLNSNOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
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